molecular formula C7H2Cl3N3 B15364964 4,6,8-Trichloropyrido[3,4-d]pyrimidine

4,6,8-Trichloropyrido[3,4-d]pyrimidine

Cat. No.: B15364964
M. Wt: 234.5 g/mol
InChI Key: JIMTYGHNZXVZOL-UHFFFAOYSA-N
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Description

4,6,8-Trichloropyrido[3,4-d]pyrimidine is a chemical compound with the molecular formula C7H2Cl3N3 and a molecular weight of 234.47 g/mol. This compound is part of the pyrido[3,4-d]pyrimidine family, which consists of fused pyrimidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,8-Trichloropyrido[3,4-d]pyrimidine typically involves multiple steps, starting with the appropriate pyridine derivatives. One common synthetic route includes the chlorination of pyrido[3,4-d]pyrimidine under controlled conditions to introduce chlorine atoms at the 4, 6, and 8 positions. The reaction conditions often require the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,6,8-Trichloropyrido[3,4-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Chlorine atoms can be substituted with other functional groups using nucleophiles like ammonia (NH3) or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

4,6,8-Trichloropyrido[3,4-d]pyrimidine has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: : The compound is used in the study of biological systems, particularly in understanding the interactions of small molecules with biological targets.

  • Industry: : The compound is used in the manufacturing of various chemical products and materials.

Mechanism of Action

The mechanism by which 4,6,8-Trichloropyrido[3,4-d]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

4,6,8-Trichloropyrido[3,4-d]pyrimidine is compared with other similar compounds, such as 2,4,8-Trichloropyrido[3,4-d]pyrimidine and 2,4,6-Trichloropyrido[3,4-d]pyrimidine. These compounds share structural similarities but differ in the positions of the chlorine atoms, which can lead to variations in their chemical properties and biological activities.

List of Similar Compounds

  • 2,4,8-Trichloropyrido[3,4-d]pyrimidine

  • 2,4,6-Trichloropyrido[3,4-d]pyrimidine

  • 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine

  • 4-Chloro-6-fluoropyrido[3,4-d]pyrimidine

  • 4-Chloro-2-methylpyrido[3,4-d]pyrimidine

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Properties

Molecular Formula

C7H2Cl3N3

Molecular Weight

234.5 g/mol

IUPAC Name

4,6,8-trichloropyrido[3,4-d]pyrimidine

InChI

InChI=1S/C7H2Cl3N3/c8-4-1-3-5(7(10)13-4)11-2-12-6(3)9/h1-2H

InChI Key

JIMTYGHNZXVZOL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(N=C1Cl)Cl)N=CN=C2Cl

Origin of Product

United States

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